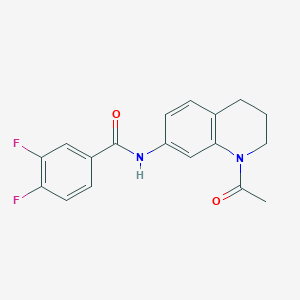

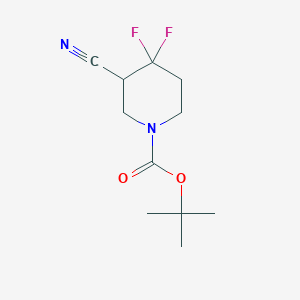

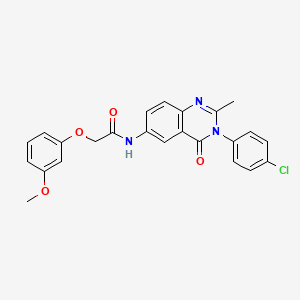

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the acetyl group and the benzamide group. The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the acetyl group, and the benzamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the functional groups present in the molecule. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the quinoline ring could confer aromaticity to the compound, while the acetyl and benzamide groups could influence its reactivity .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide, as a chemical entity, is part of a broader class of compounds that have been the subject of various synthetic and structural studies. For instance, the synthesis of quinoline and quinazolinone derivatives has been explored extensively due to their potential pharmacological activities. Gavin et al. (2018) reported on the preparation of quinazolin-4(3H)-ones from β-aminoamides and orthoesters, demonstrating the versatility of quinoline derivatives in synthetic chemistry Gavin et al., 2018. Similarly, Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, showcasing the diverse functionalities and applications of such compounds in materials science Karmakar et al., 2007.

Fluorescence and Sensing Applications

Quinoline derivatives have also been identified as promising scaffolds for the development of fluorescent sensors. Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform that exhibited high selectivity and sensitivity towards metal ions like Cd(2+), illustrating the potential of quinoline derivatives in environmental monitoring and bioimaging Zhou et al., 2012.

Pharmaceutical Research

In the realm of pharmaceutical research, quinoline and its derivatives have been explored for their therapeutic potential. Holla et al. (2005) investigated the antimicrobial activity of substituted 1,2,3-triazoles derived from quinoline, highlighting the antimicrobial properties of these compounds Holla et al., 2005. Furthermore, Pissinate et al. (2016) studied 2-(quinolin-4-yloxy)acetamides for their activity against Mycobacterium tuberculosis, including drug-resistant strains, underscoring the potential of quinoline derivatives in combating infectious diseases Pissinate et al., 2016.

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it’s being studied for potential medicinal applications, its mechanism of action would likely involve interaction with specific biological targets.

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-4-6-14(10-17(12)22)21-18(24)13-5-7-15(19)16(20)9-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVVALIGIZVPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)

![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)

![4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B2964369.png)